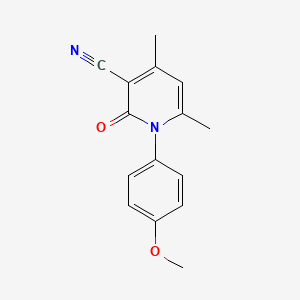
1-(4-Methoxyphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile is a chemical compound with a unique structure that includes a methoxyphenyl group, dimethyl groups, an oxopyridine ring, and a carbonitrile group
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the methoxyphenyl and carbonitrile groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of a methoxyphenyl compound with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Cyclization Reactions: The formation of the pyridine ring can be achieved through cyclization reactions involving suitable precursors.
Nitrile Introduction: The carbonitrile group is introduced through reactions with cyanide sources under controlled conditions.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, using scalable reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and pyridine rings, respectively.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the aromatic ring
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can participate in π-π interactions, while the carbonitrile group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound has a similar methoxyphenyl group but differs in the heterocyclic ring structure.
4-Methoxyamphetamine: This compound shares the methoxyphenyl group but has a different functional group and biological activity.
Venlafaxine: Although structurally different, it also contains a methoxyphenyl group and is used in medicinal chemistry .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-8-11(2)17(15(18)14(10)9-16)12-4-6-13(19-3)7-5-12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOGMWDGVAGYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














